2,3,5-Hexanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-2,3,5-trione is an organic compound with the molecular formula C6H6O3. It is a triketone, meaning it contains three ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Hexane-2,3,5-trione can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with 2-butanone in the presence of sodium ethoxide. The reaction mixture is then treated with sulfuric acid to yield the desired trione . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Hexane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of hexane-2,3,5-trione can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Hexane-2,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves hexane-2,3,5-trione.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which hexane-2,3,5-trione exerts its effects involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. These interactions can influence metabolic pathways and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Hexane-2,3,5-trione can be compared to other triketones and diketones, such as:
2,4,6-trimethyl-1,3,5-trioxane: Another triketone with similar reactivity but different structural properties.
Cyclohexane-1,3,5-trione: A cyclic triketone with distinct chemical behavior.
Eigenschaften
Molekularformel |
C6H8O3 |
---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
hexane-2,3,5-trione |
InChI |
InChI=1S/C6H8O3/c1-4(7)3-6(9)5(2)8/h3H2,1-2H3 |
InChI-Schlüssel |
POASQEFMMPWSLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.